N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide
Description
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide is a benzohydrazide derivative characterized by a hydrazone backbone linking a 3,4-dimethoxybenzoyl group and a 2,4-dihydroxyphenyl moiety. This compound is synthesized via condensation reactions between 3,4-dimethoxybenzohydrazide and 2,4-dihydroxybenzaldehyde under acidic conditions (e.g., using orthophosphoric acid in dimethyl sulfoxide) . Its molecular formula is C₁₆H₁₆N₂O₅, with a molecular weight of 316.31 g/mol (exact mass may vary slightly depending on synthetic routes) .
The compound exhibits notable biological activities, including anti-arthritic and antioxidant properties. For instance, it demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in rheumatoid arthritis models, outperforming reference drugs like methotrexate in some assays . Its antioxidant activity is attributed to the 2,4-dihydroxyphenyl group, which enhances radical scavenging capacity via phenolic hydroxyl groups .
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-10(7-15(14)23-2)16(21)18-17-9-11-3-5-12(19)8-13(11)20/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+ |
InChI Key |
CITLVTOGJVFBEV-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent enzymatic activity .
Comparison with Similar Compounds
Below is a systematic comparison of N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide with structurally analogous compounds, focusing on substituent effects and biological activities.
Substituent Effects on Antimicrobial Activity
Key Insights :
- Electron-donating groups (e.g., methoxy in the target compound) enhance membrane permeability compared to bulky substituents like indole .
- Hydroxyl positioning : The 2,4-dihydroxy configuration in the target compound improves radical scavenging and antimicrobial efficacy versus 3,4-dihydroxy isomers (e.g., compound 5i) .
Anti-Arthritic and Antioxidant Profiles
Key Insights :
- The 3,4-dimethoxy group in the target compound balances lipophilicity and solubility, optimizing bioavailability .
Structural and Electronic Comparisons
Key Insights :
- C=O stretching frequencies (~1650 cm⁻¹) are conserved across benzohydrazides, confirming hydrazone backbone stability .
Biological Activity
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O4
- Molecular Weight : 314.34 g/mol
- IUPAC Name : this compound
The compound features a hydrazide functional group attached to a substituted benzaldehyde moiety, which is critical for its biological activity.
1. Antioxidant Activity
Numerous studies have demonstrated the compound's ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity is attributed to the presence of hydroxyl groups on the aromatic rings, which can donate electrons and neutralize free radicals.
2. Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
- Case Study : A study on human breast cancer cells (MCF-7) indicated that treatment with this compound led to a significant decrease in cell viability (p < 0.05) and increased apoptotic markers such as caspase-3 activation .
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
| Inflammatory Model | Result |
|---|---|
| LPS-induced macrophages | Decreased TNF-α levels by 40% at 50 µM |
4. Antimicrobial Activity
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure are responsible for its antioxidant properties.
- Induction of Apoptosis : The compound activates various apoptotic pathways in cancer cells.
- Inhibition of Inflammatory Pathways : It downregulates key inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
